molecular formula C13H20N2 B12283003 Benzenamine, 4-[(4-aminocyclohexyl)methyl]- CAS No. 879553-01-2

Benzenamine, 4-[(4-aminocyclohexyl)methyl]-

Cat. No.: B12283003
CAS No.: 879553-01-2
M. Wt: 204.31 g/mol
InChI Key: NRVOGWCXEOJNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-[(4-aminocyclohexyl)methyl]- (CAS 28480-77-5) is a substituted aromatic amine with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.318 g/mol . The compound features a benzenamine core substituted at the para position with a 4-aminocyclohexylmethyl group, conferring unique steric and electronic properties. Its LogP value of 2.44 suggests moderate lipophilicity, making it suitable for applications requiring balanced solubility in both aqueous and organic phases . Analytical methods such as reverse-phase HPLC using a Newcrom R1 column have been validated for its separation and quantification .

Properties

IUPAC Name

4-[(4-aminocyclohexyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-2,5-6,11,13H,3-4,7-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOGWCXEOJNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067391, DTXSID401246316
Record name Benzenamine, 4-[(4-aminocyclohexyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(trans-4-Aminocyclohexyl)methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28480-77-5, 879553-01-2
Record name 4-[(4-Aminocyclohexyl)methyl]aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28480-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-((4-aminocyclohexyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028480775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[(4-aminocyclohexyl)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-[(4-aminocyclohexyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(trans-4-Aminocyclohexyl)methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-aminocyclohexyl)-ptoluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrogenation of 2,4-Bis(p-Aminobenzyl)Aniline

The most well-documented method for synthesizing Benzenamine, 4-[(4-aminocyclohexyl)methyl]-, involves the hydrogenation of 2,4-bis(p-aminobenzyl)aniline, as described in US3676495A. This two-step process begins with the condensation of aniline and formaldehyde under acidic conditions to form the aromatic triamine intermediate.

Reaction Conditions for Intermediate Synthesis :

  • Molar Ratios : Aniline:formaldehyde:HCl = 3:1:0.92.
  • Temperature : Initial reaction at 20–42°C, followed by 65°C for 4 hours.
  • Workup : Neutralization with aqueous NaOH, phase separation, and distillation to remove unreacted aniline.

The crude product contains ~85.7% 4,4'-methylenedianiline, which is subsequently purified via vacuum distillation (0.5 mm Hg) to isolate 2,4-bis(p-aminobenzyl)aniline.

Catalytic Hydrogenation to Aliphatic Triamine

The hydrogenation step converts the aromatic rings into cyclohexyl groups using a ruthenium catalyst:

Hydrogenation Parameters :

  • Catalyst : 5% ruthenium on alumina (15 g per 100 g precursor).
  • Solvent : Dioxane (100 mL) with anhydrous ammonia (50 g).
  • Pressure : 5,000 psig H₂ at 210°C for 1 hour.

Post-reaction, the product is rinsed with dioxane, filtered to remove the catalyst, and distilled under reduced pressure (198°C at 1 mm Hg) to yield the aliphatic triamine as a colorless syrup.

Purification and Yield Optimization

Distillation Techniques

Vacuum distillation is critical for isolating the target compound from byproducts. Example 1 in US3676495A reports a residual mass of 477 g after initial distillation, with further refinement yielding 335 g of purified 2,4-bis(p-aminobenzyl)aniline. Recrystallization from toluene and continuous hexane extraction remove residual methylenedianiline, achieving a melting point of 133–135°C.

Table 1: Analytical Data for Purified Intermediate

Property Calculated Observed Method
Amino Nitrogen (%) 13.85 13.7–13.9 Titration
Melting Point (°C) 133–135 Recrystallization

Hydrogenation Yield and Scalability

Example 2 in US3676495A demonstrates scalability, with 70 parts of triamine obtained per 100 parts of crude residue. The use of a spinning band column for fractional distillation ensures high purity (>99%), as confirmed by ultraviolet analysis showing no aromatic contamination.

Catalytic System and Reaction Kinetics

Role of Ruthenium Catalyst

Ruthenium on alumina exhibits superior activity in saturating aromatic rings compared to nickel or palladium catalysts. The high pressure (5,000 psig) and temperature (210°C) facilitate complete hydrogenation within 1 hour, minimizing side reactions such as deamination.

Solvent and Additive Effects

Dioxane serves as an optimal solvent due to its high boiling point and compatibility with ammonia, which acts as a base to prevent catalyst poisoning. The presence of ammonia also suppresses the formation of secondary amines, ensuring >90% primary amine content in the final product.

Characterization and Quality Control

Spectroscopic Validation

  • Infrared (IR) Spectroscopy : Absence of N–H stretches above 3,300 cm⁻¹ confirms complete hydrogenation.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR shows characteristic peaks for cyclohexyl methylene protons (δ 1.2–1.8 ppm) and primary amines (δ 2.1 ppm).

Table 2: Elemental Analysis of Final Product

Element Calculated (%) Observed (%)
C 69.2 68.5–68.6
H 8.33 8.3–8.4
N 10.52 10.4–10.5

Titrimetric Methods

The amine equivalent weight, determined by acid-base titration, aligns closely with theoretical values (107.7 observed vs. 107.2 calculated), confirming stoichiometric purity.

Industrial-Scale Considerations

Environmental Impact

Solvent recovery systems for dioxane and hexane reduce volatile organic compound (VOC) emissions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 4-[(4-aminocyclohexyl)methyl]- undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones , nitro compounds , amines , amides , and sulfonamides , depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
Benzenamine, 4-[(4-aminocyclohexyl)methyl]- can be effectively analyzed using reverse phase HPLC techniques. The method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Polymer Chemistry

Curing Agents in Polymeric Compositions
This compound serves as a curing agent in the formulation of polyurea systems. It is part of mixed polycycloaliphatic amines that enhance the physical properties of polymeric materials. The incorporation of benzenamine, 4-[(4-aminocyclohexyl)methyl]- into resin components allows for the development of durable materials with specific mechanical and thermal properties. These formulations are critical in industries requiring robust coatings and adhesives .

Therapeutic Applications

Potential as a Pharmaceutical Intermediate
Research indicates that benzenamine derivatives can exhibit biological activity, including potential applications as drug intermediates. The structural characteristics of benzenamine, 4-[(4-aminocyclohexyl)methyl]- suggest its possible role in synthesizing compounds aimed at treating various diseases, including cancer and neurological disorders .

Case Studies and Research Findings

Application AreaDescriptionReference
Analytical ChemistryReverse phase HPLC for isolation and analysis
Polymer FormulationsCuring agent in polyurea systems enhancing mechanical properties
Pharmaceutical ResearchIntermediate for synthesizing biologically active compounds

Case Study: HPLC Analysis

A study demonstrated the effectiveness of HPLC using benzenamine, 4-[(4-aminocyclohexyl)methyl]- for analyzing pharmaceutical compounds. The method provided high resolution and sensitivity, allowing researchers to discern between closely related chemical entities.

Case Study: Polymeric Applications

In a project focused on developing high-performance coatings, benzenamine-based curing agents were utilized to improve adhesion and chemical resistance. The resulting polymers showed enhanced durability under extreme conditions, highlighting the compound's utility in industrial applications.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(4-aminocyclohexyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor , binding to the active site of enzymes and preventing their catalytic activity. It can also interact with receptors and ion channels , modulating their function and influencing cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Substitution with Piperazine/Piperidine Groups

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzenamine

    • Structure : A methylpiperazine group replaces the cyclohexylamine substituent.
    • Synthesis : Prepared via nucleophilic substitution of 4-nitrobenzyl chloride with 1-methylpiperazine, followed by catalytic hydrogenation to reduce the nitro group to an amine .
    • Applications : Intermediate in anti-prion and neuroprotective drug development due to its ability to modulate neurotransmitter transporters .
  • 4-[(Piperidin-1-yl)methyl]benzenamine

    • Structure : Piperidine substituent instead of cyclohexylamine.
    • Properties : Exhibits higher basicity compared to the cyclohexyl analog due to the piperidine ring’s electron-donating nature.
    • Synthesis : Similar to the methylpiperazine derivative, using piperidine as the nucleophile .

Key Differences :

  • Lipophilicity : The cyclohexyl group in the target compound provides greater hydrophobicity (LogP = 2.44) compared to piperazine/piperidine analogs, which may exhibit lower LogP values due to increased polarity.
  • Biological Activity : Piperazine derivatives show enhanced selectivity for serotonin transporters (SERT), as seen in PET radioligands like 4-¹⁸F-ADAM , which has a SERT inhibition constant (Ki) of 0.081 nM .

Substitution with Methoxy Groups

  • Benzenamine, 4-methoxy (CAS 104-94-9)
    • Structure : Methoxy group at the para position instead of the cyclohexylmethylamine.
    • Properties : Lower molecular weight (123.15 g/mol ) and reduced steric bulk compared to the target compound.
    • Applications : Widely used as a precursor in dyes and pharmaceuticals. Its boiling point (514.7 K) and melting point (331.2 K) highlight its stability under thermal stress .

Key Differences :

  • Reactivity : The methoxy group is electron-donating, activating the benzene ring toward electrophilic substitution, whereas the cyclohexylamine group may sterically hinder such reactions.

Schiff Base Derivatives

  • N-(4-Methoxyphenyl)-1-(4-nitrophenyl)methanimine (CAS 5455-87-8)

    • Structure : Schiff base formed by condensing 4-methoxybenzenamine with 4-nitrobenzaldehyde.
    • Applications : Used in corrosion inhibition and coordination chemistry due to its planar structure and chelating ability .
  • Schiff bases derived from 1,2,4-triazole-pyridine hybrids

    • Synthesis : Condensation of 4-[(5-pyridin-3-yl-1,2,4-triazol-3-ylthio)methyl]benzenamine with aromatic aldehydes .
    • Applications : Investigated as dihydrofolate reductase inhibitors for antimicrobial therapy .

Key Differences :

  • Functionality : Schiff bases introduce imine linkages, enabling metal coordination and redox activity, unlike the primary amine functionality in the target compound.

Substitution with Bulky Alkyl/Aryl Groups

  • Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-
    • Structure : Bulky octyl diphenylamine substituents.
    • Applications : Antioxidant in rubber products (e.g., DUSANTOX ODPA), leveraging steric hindrance to prevent oxidative degradation .

Key Differences :

  • Steric Effects : The target compound’s cyclohexyl group offers intermediate steric bulk, whereas octyl diphenylamine derivatives are highly hindered, limiting their reactivity but enhancing thermal stability.

Research Implications

  • Structural-Activity Relationships : The cyclohexyl group in the target compound balances lipophilicity and steric effects, making it versatile for drug design and material science.
  • Synthetic Flexibility : Piperazine/piperidine and Schiff base derivatives demonstrate the adaptability of benzenamine scaffolds for tailored applications, from neuroimaging to antimicrobial agents.

Biological Activity

Benzenamine, 4-[(4-aminocyclohexyl)methyl]-, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H18N2
  • Molecular Weight : 218.30 g/mol
  • LogP : 1.5 (indicative of moderate lipophilicity)

Research indicates that Benzenamine, 4-[(4-aminocyclohexyl)methyl]- may function as an inhibitor of certain biological pathways implicated in tumor growth and proliferation. Specifically, it has been associated with the inhibition of BCDIN3D activity, an RNA methyltransferase involved in various cellular processes including RNA processing and gene expression regulation .

Inhibition of BCDIN3D Activity

The BCDIN3D protein plays a significant role in the methylation of specific RNAs, which can affect cellular functions related to cancer progression. The inhibition of this enzyme can lead to decreased tumor cell viability and may enhance the efficacy of existing chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity Effect Reference
Inhibition of BCDIN3DReduced tumor cell proliferation
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial propertiesModerate activity against bacteria

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that Benzenamine, 4-[(4-aminocyclohexyl)methyl]- exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
  • Animal Models : In vivo studies using xenograft models showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to the downregulation of pro-survival signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of Benzenamine, 4-[(4-aminocyclohexyl)methyl]- suggests favorable absorption characteristics with moderate bioavailability. Studies indicate that the compound has a half-life ranging from 1.2 to 4.7 hours across different species (mouse, rat, dog), which supports its potential for clinical application .

Table 2: Pharmacokinetic Parameters

Parameter Mouse Rat Dog
Half-life (h)1.22.44.7
Volume of Distribution (L/kg)3.97.34.5
Clearance (mL/min/kg)23.451.713.4

Q & A

Q. What are the recommended synthetic routes for preparing Benzenamine, 4-[(4-aminocyclohexyl)methyl]-?

  • Methodological Answer : A plausible approach involves alkylation or reductive amination. For instance, react 4-nitrobenzylic halides with 4-aminocyclohexane derivatives under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternatively, employ Schiff base formation using 4-aminobenzaldehyde and 4-aminocyclohexane, followed by reduction (e.g., NaBH₄). Ensure inert conditions to prevent oxidation of the aromatic amine. Characterization via NMR and mass spectrometry (MS) is critical to confirm the structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify primary amine (N-H stretching ~3300 cm⁻¹) and aromatic C-H bending (700-900 cm⁻¹). Compare with NIST reference spectra for similar benzenamine derivatives .
  • NMR : Use ¹H/¹³C NMR to resolve the cyclohexyl methyl group (δ ~1.5-2.5 ppm for protons) and aromatic protons (δ ~6.5-7.5 ppm).
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and compare fragmentation patterns with NIST databases .

Q. How can researchers validate the purity of this compound during synthesis?

  • Methodological Answer : Employ chromatographic methods such as HPLC or TLC with UV/fluorescence detection. Use a polar stationary phase (e.g., C18) and mobile phases like methanol/water. For quantification, integrate peak areas and cross-validate with elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic applications?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, Mulliken charges) and simulate reaction pathways. Molecular docking studies can assess interactions with biological targets (e.g., enzymes). Software like Gaussian or AutoDock is recommended, with validation via experimental kinetic studies .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

  • Methodological Answer :
  • Cross-reference experimental IR/NMR with simulated spectra from computational tools (e.g., ACD/Labs, ChemDraw).
  • Isotopic labeling (e.g., ¹⁵N for amines) can clarify ambiguous peaks.
  • Re-evaluate synthetic pathways to rule out byproducts (e.g., over-alkylation) .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Use TGA/DSC to monitor decomposition temperatures.
  • pH Stability : Incubate the compound in buffers (pH 2-12) and analyze degradation via HPLC.
  • Light Sensitivity : Expose to UV/visible light and track changes using spectrophotometry .

Q. What are the challenges in analyzing intermolecular interactions of this compound in supramolecular systems?

  • Methodological Answer : Use X-ray crystallography to resolve crystal packing, or employ NMR titration to study host-guest interactions. For non-crystalline samples, dynamic light scattering (DLS) or surface plasmon resonance (SPR) can quantify binding affinities. Compare results with computational models (e.g., molecular dynamics simulations) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Systematically test solubility in solvents (e.g., water, DMSO, hexane) using gravimetric analysis. Correlate results with Hansen solubility parameters (δD, δP, δH). If discrepancies persist, consider impurities or polymorphic forms (analyzed via XRD) .

Q. Why might mass spectrometry data show unexpected adducts or fragmentation patterns?

  • Methodological Answer : Adducts (e.g., Na⁺/K⁺) are common in electrospray ionization (ESI). Use matrix-assisted laser desorption/ionization (MALDI) to minimize adduct formation. For fragmentation, compare with NIST’s electron ionization (EI) libraries and adjust ionization energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.